Illudinine
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Overview
Description
Illudinine is a natural product found in Omphalotus illudens with data available.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis from Dimedone : Illudinine, a fungal metabolite, has been synthesized from dimedone. This synthesis employed a strategy of ring-opening and ring-closing, resulting in a compound that inhibits monoamine oxidase B (MAO-B), marking its first-known biological activity (Gaston, Geldenhuys, & Dudley, 2020).
Synthetic Studies of this compound : Research has explored the synthesis of this compound, focusing on its sesquiterpene skeleton. This study contributes to understanding the compound's structure and potential applications (Misra & Ghosh, 1978).
Microwave-Mediated Synthesis : Another approach to synthesizing this compound involved microwave-mediated nickel-catalyzed cyclotrimerization reactions. This method highlights the efficiency of microwave irradiation in complex chemical syntheses (Teske & Deiters, 2008).
This compound in Cancer Research
Preclinical Evaluation as Anticancer Agents : Illudins, including this compound, have shown cytotoxicity to human leukemia cells in vitro, indicating potential as anticancer agents. These compounds act primarily on DNA synthesis, showing efficacy against various cancer cell types (Kelner, Mcmorris, Beck, Zamora, & Taetle, 1987).
Selective Cytotoxicity Basis : Illudins demonstrate selective toxicity for certain tumor cells, with a distinct transport mechanism in sensitive cells. This finding is crucial for developing targeted cancer therapies (Kelner, Mcmorris, & Taetle, 1990).
DNA Lesions by Illudins : Illudin S, related to this compound, causes DNA lesions that are processed by specific repair pathways. This unique interaction with DNA repair mechanisms offers insights into its potential therapeutic applications in oncology (Jaspers, Raams, Kelner, Ng, Yamashita, Takeda, Mcmorris, & Hoeijmakers, 2002).
Metabolism and Toxicity Studies : The metabolism of illudin S, a related compound, in rat liver revealed insights into its cyclopropane ring-cleavage metabolites. Understanding this metabolism is crucial for evaluating its safety and efficacy as a therapeutic agent (Kariya-city Aichi-pref. Tanaka, Inoue, Kadota, & Kikuchi, 1990).
Properties
CAS No. |
18500-63-5 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19) |
InChI Key |
FSBVQCVHOXXMGN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C |
Canonical SMILES |
CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C |
18500-63-5 | |
Synonyms |
illudinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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